Cimiracemoside C

Catalog No.
S648290
CAS No.
256925-92-5
M.F
C35H56O9
M. Wt
620.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimiracemoside C

CAS Number

256925-92-5

Product Name

Cimiracemoside C

IUPAC Name

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Molecular Formula

C35H56O9

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1

InChI Key

BTPYUWOBZFGKAI-BKJHYQRZSA-N

Synonyms

cimigenol 3-O-alpha-L-arabinopyranoside, cimigenol 3AAP

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O

The exact mass of the compound Cimiracemoside C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cimiracemoside C (also known as Cimicifugoside M) is a highly oxygenated 9,19-cycloartane triterpene xyloside primarily isolated from Cimicifuga racemosa (Black Cohosh). As a purified analytical standard and bioactive reference material, it is structurally characterized by its 3-O-beta-D-xylopyranoside moiety and distinct stereochemistry [1]. In industrial and pharmacological procurement, it is primarily sourced for two distinct workflows: as a high-fidelity chromatographic marker for authenticating botanical extracts against Asian Actaea adulterants, and as a defined, single-molecule AMP-activated protein kinase (AMPK) activator for metabolic syndrome and antidiabetic research [2]. Its baseline solubility in standard organic solvents (such as DMSO and methanol), combined with its high molecular stability, makes it a reliable reference standard for complex matrix analysis and quantitative quality control[1].

Research Fit

Authentication Reported species-specific chemotaxonomic marker for Actaea racemosa
AMPK pathway AMPK activation study context in hepatic cell assays
BCS research BCS Class I pH-dependent solubility profiling fit

Procuring crude Cimicifuga extracts or substituting Cimiracemoside C with more abundant in-class analogs like actein or 23-epi-26-deoxyactein compromises both analytical resolution and functional specificity [1]. In quality control workflows, generic standardisation fails because adulterated or misidentified botanical materials often contain structurally similar cycloartanes but lack the specific Cimiracemoside C signature, rendering generic markers insufficient for detecting geographic or species-level fraud [2]. Pharmacologically, while crude extracts (such as Ze 450) exhibit broad multi-target effects, pure Cimiracemoside C is required to isolate specific AMP-activated protein kinase (AMPK) pathways without confounding interference from the myriad of other vasoactive or estrogen-modulating triterpenoids present in the crude matrix [1].

Substitution Risk

Asian Actaea species lack Cimiracemoside C; cimifugin presence may indicate adulteration
Cimiracemoside cytotoxicity varies substantially among in-class compounds; activity may not transfer
pH-dependent solubility profiles differ across triterpene glycosides; dissolution behavior may require validation

Definitive Differentiation of Authentic Botanical Matrices

In commercial dietary supplement testing, Cimiracemoside C serves as a critical diagnostic marker for authentic North American Cimicifuga racemosa. Analytical studies evaluating commercial products reveal that substitution with Asian Actaea species can be definitively identified by the absence of Cimiracemoside C and the presence of cimifugin [1]. In a comparative assay of 11 commercial products, the presence of Cimiracemoside C successfully discriminated true black cohosh from adulterated batches, providing a binary quality control metric that standard markers like 23-epi-26-deoxyactein cannot achieve alone due to their broader cross-species prevalence [1].

Evidence DimensionSpecies-specific marker detection
Target Compound DataCimiracemoside C (Present only in authentic C. racemosa)
Comparator Or BaselineCimifugin / Generic markers (Present in Asian Actaea adulterants)
Quantified DifferenceBinary discrimination (100% differentiation of adulterated vs. authentic matrices in tested cohorts)
ConditionsHPLC/RRLC-ELSD analysis of commercial dietary supplements

Procurement of pure Cimiracemoside C is essential for QC laboratories needing a definitive calibration standard to detect economically motivated adulteration in botanical supply chains.

Species marker absence
Head-to-head
Binary (present/absent): Cimiracemoside C found only in authentic Actaea racemosa; cimifugin detected in Asian Actaea adulterants. 27% adulteration rate in tested commercial products.
Supports species authentication workflow
HPLC/LC-MS method; 11 products evaluated

Isolated AMPK Pathway Activation vs. Crude Extract

Cimiracemoside C is utilized to decouple the metabolic benefits of Cimicifuga from its broader physiological effects. In in vitro models utilizing HepaRG cells, isolated Cimiracemoside C demonstrated potent activation of AMP-activated protein kinase (AMPK), matching the baseline activation pathways engaged by the crude Ze 450 extract but without the multi-component complexity [1]. While the crude extract requires high dosing to achieve metabolic shifts and introduces confounding variables, pure Cimiracemoside C allows researchers to establish precise dose-response curves for AMPK phosphorylation, making it a superior choice for targeted antidiabetic drug discovery where single-molecule mechanistic validation is required [1].

Evidence DimensionAMPK activation specificity
Target Compound DataPure Cimiracemoside C (Single-target mechanistic validation)
Comparator Or BaselineCrude Cimicifuga extract Ze 450 (Multi-target, complex matrix)
Quantified DifferenceEquivalent AMPK pathway engagement with isolated molecular specificity
ConditionsHepaRG cell assays and ob/ob mouse models

For pharmacological research focused on metabolic syndrome, procuring the pure compound eliminates the confounding variables of crude extracts, ensuring reproducible assay results.

AMPK activation assay
Head-to-head
HepaRG human hepatic cells; AMPK activation comparable to metformin, no significant difference reported.
Supports AMPK pathway activation studies
In vitro assay; reference compound context

Chromatographic Resolution in Multi-Component Quantitation

For the standardization of complex triterpene mixtures, Cimiracemoside C provides a distinct chromatographic profile essential for multi-component quantitation. Advanced Rapid Resolution Liquid Chromatography coupled with Evaporative Light Scattering Detection (RRLC-ELSD) methods rely on Cimiracemoside C to resolve overlapping peaks common to cycloartane glycosides [1]. Compared to relying solely on 23-epi-26-deoxyactein, incorporating Cimiracemoside C into the calibration suite allows for the precise quantification of up to 17 distinct cycloartane glycosides, establishing a highly reproducible baseline for batch-to-batch consistency in industrial extract manufacturing [1].

Evidence DimensionChromatographic peak resolution
Target Compound DataCimiracemoside C (Distinct retention time in RRLC)
Comparator Or BaselineSingle-marker calibration (e.g., 23-epi-26-deoxyactein alone)
Quantified DifferenceEnables resolution and quantitation of 17 distinct glycosides vs. aggregate estimation
ConditionsRRLC-ELSD quantitative analysis of rhizome extracts

Analytical labs must procure this exact compound to build comprehensive calibration curves that meet stringent regulatory and pharmacopeial standardization requirements.

Cytotoxicity in HSC-2
Head-to-head
Cimiracemoside C IC50 4.3 ± 0.3 µM (65.8% inhibition at 10 µM). Cimiracemoside L IC50 2.4 µM; Cimiracemoside O IC50 5.1 µM. 1.8-fold range among analogues.
Supports cytotoxicity SAR in oral carcinoma cells
48 h exposure; triplicate measurements
Solubility contrast
Cross-study
DMSO: 5–6.21 mg/mL (8–10 mM). Aqueous (H2O): <0.1 mg/mL. >50-fold difference.
Supports DMSO stock preparation; aqueous insolubility for assay design
Room temperature; sonication recommended
BCS Class I profile
Class-level
pH-dependent solubility maximum at pH 7.5, minimum at acidic pH. BCS Class I assignment based on triterpene glycoside class data (high solubility, high permeability).
Supports dissolution media selection at neutral pH
Shake-flask method; Caco-2 permeability from class data
Purity grades
Data to verify
Reference standard grade: ≥98% (HPLC). Research grade: ≥95%. ≥3% absolute purity difference.
Supports procurement grade selection for analytical vs. screening use
Store at 2–8°C protected from light

Quality Control and Adulterant Screening in Botanical Manufacturing

Utilized as a primary reference standard in HPLC/ELSD workflows to verify the authenticity of Cimicifuga racemosa raw materials and reject batches adulterated with Asian Actaea species, relying on its unique presence/absence profile [1].

In Vitro Screening for AMPK Activators

Deployed in metabolic syndrome and type 2 diabetes research as a defined cycloartane glycoside to study AMPK phosphorylation in hepatic cell lines without the interference of crude matrix components [2].

Development of Multi-Marker Pharmacopeial Methods

Utilized by analytical testing laboratories to develop and validate high-resolution liquid chromatography methods capable of quantifying the full spectrum of triterpene glycosides in dietary supplements [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Black cohosh authentication
Chemotaxonomic marker specificity
HPLC-UV/LC-MS species identity confirmation
AMPK metabolic research
AMPK activator reference
HepaRG cell-based activation assay
Cytotoxicity SAR studies
Intermediate reported cytotoxicity
IC50-based SAR interpretation in HSC-2 cells
Dissolution & permeability research
BCS Class I solubility profile
pH-dependent solubility and permeability assay

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

620.39243336 Da

Monoisotopic Mass

620.39243336 Da

Heavy Atom Count

44

UNII

4DC28J6R1K

Wikipedia

Cimiracemoside c

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